N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
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Overview
Description
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.
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Scientific Research Applications
Silylation of N-(2-hydroxyphenyl)acetamide Derivatives : Research by Lazareva et al. (2017) explored the silylation of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic compounds. These compounds exhibit equilibrium between 5-membered and 7-membered cyclic structures and demonstrate potential for further chemical transformations and applications in the synthesis of silanol-based materials (Lazareva et al., 2017).
Synthesis of N-(3-chloro-4-flurophenyl)acetamide Derivatives with Anti-inflammatory Activity : Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and evaluated their anti-inflammatory activity. This study highlights the therapeutic potential of acetamide derivatives in inflammation treatment (Sunder & Maleraju, 2013).
Chemoselective Acetylation of 2-Aminophenol for Antimalarial Drug Synthesis : Magadum and Yadav (2018) investigated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. The study provides insights into optimizing reaction conditions for the efficient production of key intermediates in drug synthesis (Magadum & Yadav, 2018).
Mechanism of Action
Target of action
Similarly, compounds with an indole nucleus have been found to bind with high affinity to multiple receptors .
Mode of action
Compounds with a thiophene ring system often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical pathways
Compounds with a thiophene ring system have been shown to affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of polar groups such as the hydroxyl and amide groups in the compound could potentially affect its solubility and therefore its absorption and distribution .
Result of action
Compounds with a thiophene ring system have been shown to have a variety of effects depending on their specific targets .
Action environment
The action of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the presence of a hydroxyl group in the compound could potentially result in hydrogen bonding with water molecules, which could affect its solubility and therefore its bioavailability .
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-17(22,8-12-6-7-24-10-12)11-18-15(20)9-19-13-4-2-3-5-14(13)23-16(19)21/h2-7,10,22H,8-9,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCUTIOKGVFRGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)CN2C3=CC=CC=C3OC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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